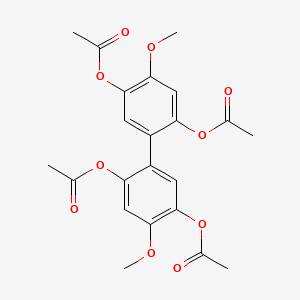

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl

Description

Properties

IUPAC Name |

[4-acetyloxy-2-(2,5-diacetyloxy-4-methoxyphenyl)-5-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-11(23)29-17-9-19(27-5)21(31-13(3)25)7-15(17)16-8-22(32-14(4)26)20(28-6)10-18(16)30-12(2)24/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGAHSSWDUWJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323349 | |

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-72-5 | |

| Record name | NSC403630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl, a functionalized biaryl compound with potential applications in materials science and as an intermediate in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only a step-by-step protocol but also the underlying scientific principles and rationale for the experimental design.

Introduction: Strategic Approach to a Symmetrical Biaryl System

The synthesis of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl is most logically approached through a two-stage process. The core of this strategy lies in the initial formation of the central biphenyl structure, followed by the functionalization of its hydroxyl groups. This approach allows for a convergent and efficient synthesis, starting from readily available precursors.

The key stages of this synthesis are:

-

Formation of the Biphenyl Core: The synthesis of the precursor, 4,4'-dimethoxy-2,2',5,5'-tetrahydroxybiphenyl, is achieved through the oxidative coupling of a suitable phenol. This method is a direct and effective way to form the C-C bond linking the two aromatic rings.

-

Peracetylation of the Polyhydroxylated Biphenyl: The subsequent acetylation of the four hydroxyl groups on the biphenyl core yields the final target molecule. This is a standard esterification reaction that protects the hydroxyl groups and can modify the compound's solubility and electronic properties.

This guide will delve into the mechanistic details and practical considerations of each of these stages, providing a self-validating protocol grounded in established chemical principles.

Part 1: Synthesis of the Biphenyl Core: 4,4'-Dimethoxy-2,2',5,5'-tetrahydroxybiphenyl via Oxidative Coupling

The cornerstone of this synthesis is the formation of the biphenyl linkage through the oxidative coupling of a phenol. For this specific target molecule, 2-methoxyphenol (guaiacol) is the logical starting material. Oxidative coupling of phenols is a well-established reaction class, often catalyzed by transition metal complexes.[1] Ferric chloride (FeCl₃) is a common, inexpensive, and effective catalyst for this transformation.[2][3][4]

Mechanism of Ferric Chloride-Catalyzed Oxidative Coupling

The mechanism of FeCl₃-catalyzed oxidative coupling of phenols generally proceeds through a radical pathway.[2][3] The key steps are:

-

Formation of a Phenoxy Radical: The ferric ion (Fe³⁺) acts as a one-electron oxidant, abstracting an electron from the phenol to form a phenoxy radical and a ferrous ion (Fe²⁺).

-

Radical Coupling: Two phenoxy radicals then couple to form a C-C bond. The regioselectivity of this coupling is influenced by the steric and electronic properties of the substituents on the aromatic ring. For 2-methoxyphenol, coupling is expected to occur at the positions ortho and para to the hydroxyl group.

-

Tautomerization: The resulting dienone intermediate tautomerizes to re-aromatize and form the stable biphenol product.

Caption: Simplified mechanism of FeCl₃-catalyzed oxidative coupling of phenols.

Experimental Protocol: Oxidative Coupling of 2-Methoxyphenol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxyphenol (Guaiacol) | 124.14 | 10.0 g | 0.0806 |

| Anhydrous Ferric Chloride (FeCl₃) | 162.20 | 14.4 g | 0.0888 |

| Methanol | 32.04 | 200 mL | - |

| Deionized Water | 18.02 | 500 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0806 mol) of 2-methoxyphenol in 200 mL of methanol. Stir the solution until the phenol is completely dissolved.

-

Addition of Catalyst: In a separate beaker, dissolve 14.4 g (0.0888 mol) of anhydrous ferric chloride in 50 mL of methanol. Caution: This may be an exothermic process. Slowly add the ferric chloride solution to the stirred solution of 2-methoxyphenol over a period of 30 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The color of the solution will likely change to a dark brown or black.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the biphenol product will indicate the reaction's progression.

-

Workup: After the reaction is complete, pour the reaction mixture into 500 mL of deionized water. A precipitate may form. Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3 to ensure all phenolic products are protonated.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product will likely be a mixture of isomers. The desired 4,4'-dimethoxy-2,2',5,5'-tetrahydroxybiphenyl can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Expert Insights and Causality:

-

Choice of Solvent: Methanol is a suitable solvent as it dissolves both the starting phenol and the ferric chloride catalyst.

-

Stoichiometry of FeCl₃: A slight excess of ferric chloride is used to ensure complete oxidation of the phenol.

-

Acidic Workup: The addition of hydrochloric acid is crucial to protonate the phenoxide intermediates and any remaining catalyst complexes, facilitating the extraction of the neutral biphenol product into the organic phase.

-

Purification Challenges: The formation of multiple isomers (ortho-ortho, ortho-para, and para-para coupling) is a common challenge in oxidative coupling reactions. Careful purification is necessary to isolate the desired isomer.

Part 2: Peracetylation of 4,4'-Dimethoxy-2,2',5,5'-tetrahydroxybiphenyl

The final step in the synthesis is the acetylation of the four hydroxyl groups of the biphenol intermediate to yield 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. This is a standard esterification reaction using acetic anhydride, often catalyzed by a base such as pyridine.[5][6]

Mechanism of Pyridine-Catalyzed Acetylation

Pyridine serves a dual role in this reaction:

-

Base: It deprotonates the phenolic hydroxyl groups, increasing their nucleophilicity.

-

Nucleophilic Catalyst: Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion, which is a more potent acetylating agent than acetic anhydride itself.

Caption: General workflow for the acetylation of the biphenol intermediate.

Experimental Protocol: Peracetylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |

| 4,4'-Dimethoxy-2,2',5,5'-tetrahydroxybiphenyl | 278.25 | 1.0 g | 0.0036 |

| Acetic Anhydride | 102.09 | 2.2 g (2.0 mL) | 0.0216 |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane | 84.93 | 50 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (0.0036 mol) of 4,4'-dimethoxy-2,2',5,5'-tetrahydroxybiphenyl in 10 mL of pyridine. If solubility is an issue, a co-solvent like dichloromethane can be added.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add 2.0 mL (0.0216 mol) of acetic anhydride to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel.

Expert Insights and Causality:

-

Excess Acetic Anhydride: A significant excess of acetic anhydride is used to ensure complete acetylation of all four hydroxyl groups.

-

Pyridine as Solvent and Catalyst: Using pyridine as the solvent ensures a high concentration of the base catalyst, driving the reaction to completion.

-

Aqueous Workup: The quenching with ice water hydrolyzes the excess acetic anhydride. The subsequent acid and base washes are critical for removing the pyridine catalyst and any acetic acid byproduct, simplifying the purification of the neutral ester product.

Conclusion

This guide has outlined a comprehensive and scientifically sound two-step synthesis for 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl. The initial oxidative coupling of 2-methoxyphenol provides the essential biphenyl core, and the subsequent peracetylation yields the final product. The provided protocols are designed to be robust and adaptable, with clear explanations for the choice of reagents and procedures. By understanding the underlying mechanisms and potential challenges, researchers can confidently approach the synthesis of this and related polyfunctionalized biaryl compounds.

References

-

Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative coupling of 2-methoxy-4-methyl phenol using MTBAP. Retrieved from [Link]

-

Shalit, H., et al. (2020). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pappo, D., et al. (2021). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. National Institutes of Health. Retrieved from [Link]

-

Kozlowski, M. C. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]

- Google Patents. (1987). Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.

-

Jeong, E. J., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. National Institutes of Health. Retrieved from [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. Retrieved from [Link]

-

Honma, Y., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Guaiacol. Retrieved from [Link]

-

Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. Retrieved from [Link]

- Google Patents. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-2,3-dihydrofuran-3-one and intermediates.

-

Toda, F., et al. (1992). Oxidative coupling reactions of phenols with iron(III) chloride in the solid state. The Journal of Organic Chemistry. Retrieved from [Link]

-

SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Retrieved from [Link]

-

ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from [Link]

-

ResearchGate. (2018). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. Retrieved from [Link]'

-

MDPI. (2017). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Retrieved from [Link]

-

ResearchGate. (2015). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Retrieved from [Link]

Sources

- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

The Biphenyl Scaffold: A Privileged Core for Advanced Functional Molecules

A Technical Guide to the

Abstract

The biphenyl moiety, consisting of two interconnected phenyl rings, represents a cornerstone structural motif in modern chemistry. Its unique combination of rigidity, tunable electronic properties, and conformational constraints—most notably atropisomerism—has established it as a "privileged scaffold" across a remarkable breadth of applications. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the high-impact applications of functionalized biphenyl compounds. We will traverse its pivotal role in shaping medicinal chemistry, particularly in the development of Angiotensin II Receptor Blockers (ARBs); its foundational importance in materials science for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs); and its indispensable function in asymmetric catalysis through iconic ligands like BINAP. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the biphenyl core in the design of next-generation functional molecules.

The Biphenyl Core: Understanding its Unique Physicochemical Properties

The versatility of the biphenyl unit stems from a unique set of structural and electronic characteristics that can be precisely modulated through functionalization.

1.1. Conformational Dynamics and Atropisomerism

In its unsubstituted form, the biphenyl molecule is not planar in the gas phase, with a torsional (dihedral) angle of approximately 44° between the planes of the two rings. This twist is a compromise between two opposing forces: π-conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens, which favors a twisted conformation.

The true power of the biphenyl scaffold is unlocked when bulky substituents are introduced at the ortho-positions (2, 2', 6, and 6').[1] Large groups in these positions create a significant energy barrier to rotation around the central carbon-carbon single bond.[1] If this rotational barrier is high enough to allow for the isolation of individual conformers at room temperature, the phenomenon is known as atropisomerism (from the Greek a, not, and tropos, turn).[1][2][3]

These stable, non-interconverting rotational isomers are enantiomeric if the molecule is chiral, leading to a form of axial chirality that is not dependent on a stereocenter.[1] This property is the cornerstone of some of the most successful chiral ligands in asymmetric catalysis.[4]

Caption: Hindered rotation around the central C-C bond in ortho-substituted biphenyls can lead to stable, isolable enantiomers known as atropisomers.

1.2. Electronic Tuning

The biphenyl scaffold serves as an excellent electronic conduit. Functional groups placed on one ring can influence the electronic properties of the other through resonance and inductive effects. Electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CN) can be strategically placed to tune the molecule's HOMO/LUMO energy levels, polarity, and photophysical properties. This tunability is critical for its application in organic electronics and materials science.[5]

Pillar Application I: Medicinal Chemistry and Drug Discovery

The biphenyl motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6] Its rigid structure allows it to orient functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets.

2.1. Case Study: Angiotensin II Receptor Blockers (ARBs)

Perhaps the most prominent example of biphenyls in medicine is the "sartan" class of drugs, used to treat hypertension and heart failure.[7] These drugs are Angiotensin II Receptor Blockers (ARBs), which selectively inhibit the AT₁ receptor.[8]

Mechanism Insight: The key structural feature of many sartans (e.g., Losartan, Irbesartan, Valsartan) is a biphenyl scaffold where one ring bears an acidic group (often a tetrazole or carboxylic acid) and the other ring is functionalized with a lipophilic side chain.[8][9]

-

The Biphenyl's Role: The biphenyl core acts as a rigid spacer, positioning the acidic pharmacophore and the lipophilic tail at the correct distance and orientation to simultaneously engage with distinct binding pockets within the AT₁ receptor. This precise spatial arrangement is critical for high-affinity binding and potent antagonism.

-

Causality of Design: The tetrazole ring serves as a bioisostere for a carboxylic acid, offering similar acidity for receptor binding but with improved metabolic stability and oral bioavailability. The biphenyl core ensures that this acidic head is held away from the lipophilic tail, preventing intramolecular interactions that would disrupt the optimal binding conformation.

Caption: The biphenyl scaffold in ARBs orients functional groups for multi-point binding within the target receptor.

2.2. Other Therapeutic Areas

Beyond ARBs, functionalized biphenyls are integral to drugs for various conditions, including:

-

Anti-inflammatory Agents: The core structure of NSAIDs like diflunisal.[10]

-

Antifungal and Antimicrobial Agents: Many synthetic derivatives show potent activity.

-

Anticancer Agents: The biphenyl unit is found in some kinase inhibitors and other anti-proliferative compounds.[11]

| Drug Class | Example Drug | Biphenyl Function | Therapeutic Area |

| ARBs | Losartan | Scaffolding for pharmacophore presentation | Hypertension[7][9] |

| NSAIDs | Diflunisal | Core structure | Anti-inflammatory[10] |

| Antifungals | Various | Core scaffold | Infectious Disease |

| Supramolecular | Biphenarenes | Host-guest chemistry | Drug Delivery[12] |

Pillar Application II: Materials Science

The rigid, rod-like shape and tunable electronic properties of biphenyls make them ideal building blocks for advanced materials.[5]

3.1. Liquid Crystals

The discovery of cyanobiphenyls revolutionized the field of liquid crystal displays (LCDs).[13] Compounds like 4-cyano-4'-pentylbiphenyl (5CB) exhibit a nematic liquid crystal phase at room temperature.[14]

Causality of Function:

-

Anisotropy: The elongated, rigid shape of cyanobiphenyl molecules leads to anisotropic physical properties. They tend to align along a common direction, the "director."

-

Dielectric Anisotropy: The polar cyano (-CN) group creates a strong dipole moment along the long axis of the molecule. This results in a large positive dielectric anisotropy, meaning the material's dielectric constant is significantly higher parallel to the molecular axis than perpendicular to it.

-

Mechanism in Displays: This property is crucial for LCDs. Applying an electric field across the liquid crystal layer causes the molecules to reorient themselves parallel to the field. This change in molecular orientation alters the polarization of light passing through the material, allowing it to be switched "on" or "off" with a polarizer.[15][16]

| Compound | Structure | Key Property | Application |

| 5CB | C₅H₁₁-(Ph)-(Ph)-CN | Nematic at room temp. | LCDs[13][14] |

| 8CB | C₈H₁₇-(Ph)-(Ph)-CN | Smectic A & Nematic phases | Research, LCDs[13][14] |

3.2. Organic Light-Emitting Diodes (OLEDs)

In OLED technology, materials must have excellent charge transport capabilities and high thermal and morphological stability. Biphenyl derivatives are frequently used as host materials in the emissive layer or as charge-transport materials.[5][17]

-

Host Materials: The high triplet energy of many biphenyl compounds makes them excellent hosts for phosphorescent emitters (dopants). The biphenyl host facilitates charge transport and efficiently transfers energy to the dopant guest, which then emits light.

-

Charge Transport: The extended π-conjugation of the biphenyl system allows for efficient transport of electrons or holes, a fundamental requirement for OLED device operation.[5]

Caption: Simplified structure of an OLED, highlighting the role of biphenyls in the emissive layer.

Pillar Application III: Asymmetric Catalysis

The concept of atropisomerism makes biphenyls exceptionally powerful as scaffolds for chiral ligands in asymmetric catalysis.[4][18] These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity.[19]

4.1. The Archetype: BINAP

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a C₂-symmetric, atropisomeric biphenyl-type ligand that is one of the most important and versatile ligands in asymmetric catalysis.[20][21][22] Although technically a binaphthyl, it exemplifies the principle of biaryl atropisomerism. The bulky phosphine groups prevent rotation, and the resulting chiral scaffold has been instrumental in numerous reactions.

Proven Applications:

-

Asymmetric Hydrogenation: BINAP-ruthenium complexes are highly effective for the enantioselective hydrogenation of a wide range of substrates, including olefins and ketones.[20][23] This is a cornerstone of industrial synthesis for chiral pharmaceuticals and fine chemicals.[23][24]

-

Asymmetric C-C Bond Formation: BINAP and its derivatives are used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Heck reaction to create chiral products.[23][25]

The success of BINAP has spurred the development of a vast family of related biaryl phosphine ligands (e.g., SYNPHOS, DIFLUORPHOS), where electronic and steric properties are fine-tuned for specific catalytic transformations.[18][26]

Synthetic Methodologies: Accessing Functionalized Biphenyls

The widespread application of biphenyls has been enabled by the development of robust synthetic methods, most notably palladium-catalyzed cross-coupling reactions.

5.1. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for synthesizing unsymmetrical biaryls.[6][10][27] Its operational simplicity, mild reaction conditions, and high functional group tolerance have made it a workhorse reaction in both academic and industrial labs.[10][28]

Core Protocol: The reaction couples an aryl boronic acid (or ester) with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.

Caption: A typical experimental workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reactant Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction: Heat the mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired functionalized biphenyl.

Causality Behind Choices:

-

Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Base: Essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent Mixture: Often, a two-phase system (e.g., toluene/water) is used to dissolve both the organic reactants and the inorganic base.

Future Outlook

The journey of the biphenyl scaffold is far from over. Current research focuses on incorporating this motif into novel architectures like macrocycles (e.g., biphenarenes) for applications in host-guest chemistry and sensing.[12] In medicine, new biphenyl-containing molecules are being explored for a wide range of diseases, including Alzheimer's and various cancers.[29] In materials science, the drive for more efficient and stable OLEDs and the development of organic semiconductors for flexible electronics will continue to rely heavily on innovative biphenyl-based designs.[30] The continued refinement of synthetic methods, particularly in C-H activation, promises to provide even more efficient and sustainable routes to these invaluable compounds.

References

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Rasayan Journal. [Link]

-

Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline. [Link]

-

The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023). Taylor & Francis Online. [Link]

-

Modified BINAP: The How and the Why. (2007). ACS Publications. [Link]

-

Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2004). PNAS. [Link]

-

Angiotensin II receptor blocker. (n.d.). Wikipedia. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Brunel University Research Archive. [Link]

-

Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers... (n.d.). ResearchGate. [Link]

-

Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). ACS Publications. [Link]

-

stereoisomerism in biphenyl compounds (atropisomerism) and conditions for optical activity | L-5 U-2. (2021). YouTube. [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. [Link]

-

BINAP. (n.d.). Wikipedia. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Publications. [Link]

-

The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023). NIH. [Link]

-

High performance liquid crystal displays with a low dielectric constant material. (n.d.). AIP Publishing. [Link]

- Liquid crystal compositions for multiplexed displays. (n.d.).

-

Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. (2023). NIH. [Link]

-

Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. (n.d.). PubMed Central. [Link]

-

Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. (n.d.). NIH. [Link]

-

O'Neill, M. & Kelly, S. M. Liquid crystals for charge transport, luminescence, and photonics. Adv. Mater. 15, 1135. (2003). ResearchGate. [Link]

-

BINAP. (n.d.). Grokipedia. [Link]

-

Understanding the Properties and Applications of Biphenyl Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. (n.d.). ACS Publications. [Link]

- Novel biphenyl sartans. (n.d.).

-

Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment. (n.d.). ACS Publications. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (2004). PNAS. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]

-

Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

(PDF) Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2004). ResearchGate. [Link]

-

Atropisomer. (n.d.). Wikipedia. [Link]

-

Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.). ResearchGate. [Link]

-

From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (n.d.). MDPI. [Link]

-

Cyanobiphenyl liquid crystal composites with gold nanoparticles. (n.d.). RSC Publishing. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

-

Atropisomerism. (n.d.). CUTM Courseware. [Link]

-

Highly Oriented Liquid Crystal Semiconductor for Organic Field-Effect Transistors. (n.d.). ACS Central Science. [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 8. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. OPG [opg.optica.org]

- 16. US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. pnas.org [pnas.org]

- 19. pnas.org [pnas.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. BINAP - Wikipedia [en.wikipedia.org]

- 22. grokipedia.com [grokipedia.com]

- 23. nbinno.com [nbinno.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. WO2011134019A1 - Novel biphenyl sartans - Google Patents [patents.google.com]

- 30. pubs.acs.org [pubs.acs.org]

Unveiling the Solid-State Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of Acetoxy-Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acetoxy-Substituted Biphenyls

Biphenyls, characterized by two interconnected phenyl rings, are a cornerstone in the architecture of numerous pharmacologically active compounds and advanced materials. The introduction of substituents onto this foundational structure profoundly influences their three-dimensional conformation and, consequently, their biological activity and physical properties. Among the myriad of possible modifications, the acetoxy group emerges as a particularly intriguing substituent. Its presence can modulate lipophilicity, introduce hydrogen bonding capabilities, and serve as a prodrug moiety, rendering acetoxy-substituted biphenyls a focal point in drug discovery and materials science. This guide provides a comprehensive exploration of the X-ray crystal structures of these compounds, offering insights into their synthesis, solid-state conformations, intermolecular interactions, and the critical relationship between their structure and function.

The Conformational Landscape: Dihedral Angles and Steric Hindrance

The defining structural characteristic of a biphenyl is the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between the stabilizing effects of π-conjugation, which favors a planar conformation, and the steric repulsion between ortho-substituents, which promotes a twisted arrangement. In the crystalline state, the observed conformation is a snapshot of the molecule in a low-energy state, influenced by both intramolecular forces and the forces exerted by the crystal lattice.

The position of the acetoxy substituent plays a pivotal role in dictating the dihedral angle.

-

Para-Substitution: In 4-acetoxybiphenyl and 4,4'-diacetoxybiphenyl, the steric hindrance is minimal, allowing for a relatively small dihedral angle. For instance, the crystal structure of 4,4'-diacetoxybiphenyl (CCDC 847853) reveals a specific dihedral angle that reflects a compromise between conjugation and crystal packing forces.[1]

-

Ortho-Substitution: The introduction of an acetoxy group at the ortho position, as in 2-acetoxybiphenyl, induces significant steric strain. This forces the phenyl rings to adopt a more twisted conformation with a larger dihedral angle to alleviate the repulsion between the substituent and the hydrogen atoms on the adjacent ring.

-

Meta-Substitution: Meta-substitution, as in 3-acetoxybiphenyl, generally has a less pronounced effect on the dihedral angle compared to ortho-substitution, with the resulting conformation being influenced by a combination of electronic effects and crystal packing.

These conformational preferences are not merely structural curiosities; they have profound implications for a molecule's ability to interact with biological targets such as enzymes and receptors. The spatial arrangement of the phenyl rings and the orientation of the acetoxy group are critical determinants of binding affinity and selectivity.

Synthesis and Crystallization: From Molecule to Crystal

The journey to elucidating the crystal structure of an acetoxy-substituted biphenyl begins with its synthesis and subsequent crystallization.

Synthetic Strategies

A variety of synthetic routes can be employed to prepare acetoxy-substituted biphenyls. Common strategies include:

-

Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction is a cornerstone of biphenyl synthesis, allowing for the coupling of an aryl boronic acid with an aryl halide. For acetoxy-substituted biphenyls, this could involve coupling an acetoxyphenylboronic acid with a corresponding aryl halide, or vice versa.

-

Acetylation of Hydroxybiphenyls: A straightforward approach involves the acetylation of a corresponding hydroxybiphenyl precursor using reagents such as acetic anhydride or acetyl chloride in the presence of a base. For example, 4-acetoxy-4'-biphenylcarboxylic acid can be synthesized by dissolving the corresponding hydroxy derivative in a mixture of acetic anhydride and pyridine.[2]

-

Functional Group Interconversion: Existing substituted biphenyls can be chemically modified to introduce the acetoxy group. This might involve, for example, the Baeyer-Villiger oxidation of an acetylbiphenyl.

Experimental Protocol: A Typical Synthesis of a 4-Acetoxy-Substituted Biphenyl

-

Dissolution: Dissolve the precursor, 4-hydroxybiphenyl, in a suitable solvent such as dichloromethane or pyridine.

-

Addition of Acetylating Agent: Slowly add acetyl chloride or acetic anhydride to the solution at room temperature with stirring.

-

Reaction: Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Deciphering the Crystal Packing: The Role of Non-Covalent Interactions

The arrangement of molecules within a crystal lattice is governed by a complex interplay of non-covalent interactions. These interactions, though individually weak, collectively determine the crystal's stability and overall architecture. In acetoxy-substituted biphenyls, several types of non-covalent interactions are prominent:

-

Hydrogen Bonds: The carbonyl oxygen of the acetoxy group can act as a hydrogen bond acceptor, forming C-H···O interactions with neighboring molecules. These interactions play a significant role in directing the crystal packing.

-

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the dihedral angle and the presence of other substituents.

-

van der Waals Forces: These ubiquitous, non-specific attractive forces contribute to the overall cohesion of the crystal lattice.

The analysis of these non-covalent interactions provides a deeper understanding of the forces that stabilize the observed crystal structure and can offer insights into the compound's physical properties, such as its melting point and solubility.

Structure-Activity Relationship (SAR): Connecting Crystal Structure to Function

The precise three-dimensional structure of a molecule, as revealed by X-ray crystallography, is fundamental to understanding its biological activity. Structure-activity relationship (SAR) studies aim to correlate specific structural features with a molecule's therapeutic or adverse effects.

For acetoxy-substituted biphenyls, key SAR considerations include:

-

Conformational Restriction and Receptor Binding: The dihedral angle imposed by the substitution pattern determines the overall shape of the molecule. This shape must be complementary to the binding site of a biological target for effective interaction. For instance, in the development of inhibitors for enzymes like microsomal triglyceride transfer protein (MTP), the specific conformation of ortho-biphenyl carboxamides was found to be crucial for their inhibitory activity.[1]

-

Hydrogen Bonding and Pharmacophore Modeling: The ability of the acetoxy group to participate in hydrogen bonds can be a critical component of a molecule's pharmacophore – the essential three-dimensional arrangement of functional groups required for biological activity.

-

Prodrug Strategy: The acetoxy group can be utilized as a prodrug moiety, which is cleaved in vivo by esterase enzymes to release the active hydroxybiphenyl. The rate and extent of this cleavage can be influenced by the steric and electronic environment around the ester group, which is in turn dictated by the crystal structure.

By systematically studying the crystal structures of a series of related acetoxy-substituted biphenyls and correlating their structural features with their biological activities, researchers can develop predictive models to guide the design of more potent and selective drug candidates.

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for X-ray crystallography and the relationship between molecular structure and properties.

Caption: The relationship between the molecular structure of acetoxy-substituted biphenyls and their properties.

Data Summary

The following table summarizes key crystallographic parameters for a selection of acetoxy-substituted biphenyls, illustrating the influence of substituent position on the dihedral angle.

| Compound | Substitution Pattern | Dihedral Angle (°) | Key Intermolecular Interactions | CCDC Reference |

| 4,4'-Diacetoxybiphenyl | para, para' | [Data from CCDC] | C-H···O, π-π stacking | 847853 [1] |

| Hypothetical 2-Acetoxybiphenyl | ortho | [Expected to be large] | [Expected C-H···O, steric clashes] | N/A |

| Hypothetical 3-Acetoxybiphenyl | meta | [Intermediate value] | [Expected C-H···O, π-π stacking] | N/A |

(Note: Data for hypothetical compounds are based on established principles of conformational analysis.)

Conclusion and Future Directions

The X-ray crystal structure of acetoxy-substituted biphenyls provides invaluable information for understanding their chemical behavior and biological function. The interplay between the conformational preferences dictated by the acetoxy substituent and the stabilizing forces of crystal packing creates a diverse array of solid-state architectures. A thorough analysis of these structures, particularly the dihedral angle and non-covalent interactions, is essential for rational drug design and the development of novel materials.

Future research in this area should focus on expanding the library of crystallographically characterized acetoxy-substituted biphenyls, especially those with diverse substitution patterns. Such studies, when coupled with computational modeling and biological evaluation, will undoubtedly lead to a deeper understanding of the structure-property relationships and pave the way for the design of next-generation therapeutics and functional materials.

References

-

PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Available at: [Link]

-

PubChem. 4,4'-Diacetoxybiphenyl. National Center for Biotechnology Information. Available at: [Link]

-

Peukert, S., et al. (2009). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 19(2), 328-331. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]

Sources

- 1. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revealing the Role of Noncovalent Interactions on the Conformation of the Methyl Group in Tricyclic Orthoamide - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Methoxy-Substituted Biphenyls: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Section 1: The Rationale - Targeting Oxidative Stress with Methoxy-Substituted Biphenyls

Oxidative stress represents a critical imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these reactive intermediates through antioxidant defenses.[1][2] This imbalance can lead to widespread cellular damage, affecting vital macromolecules such as lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2][3][4] Consequently, the development of therapeutic antioxidants is a significant focus in modern drug discovery.[3]

Phenolic compounds, particularly those with a biphenyl scaffold, have emerged as a promising class of antioxidants.[5][6] The biphenyl structure provides a rigid backbone for positioning multiple phenolic hydroxyl (-OH) groups, which are the primary functional units for radical scavenging. The dimerization of simple phenols into biphenyl structures can enhance antioxidant activity by increasing lipophilicity and potentially reducing the prooxidative properties of the parent monomers.[6][7]

The strategic introduction of methoxy (-OCH₃) substituents onto this biphenyl framework is a key design element for modulating antioxidant potential. The methoxy group exerts a powerful influence on the molecule's electronic properties. As an electron-donating group, particularly when positioned ortho to a phenolic hydroxyl, it increases the electron density on the aromatic ring. This electronic push enhances the ability of the phenolic proton to be abstracted (-H abstraction) and critically stabilizes the resulting phenoxyl radical, thereby increasing the overall antioxidant potential.[5] This guide explores the intricate relationship between methoxy substitution, molecular structure, and antioxidant efficacy, providing a framework for the rational design and evaluation of novel biphenyl-based therapeutics.

Section 2: Understanding the Antioxidant Mechanism - A Physicochemical Perspective

The capacity of a methoxy-substituted biphenyl to neutralize free radicals is governed by several competing mechanistic pathways. The predominant mechanism is dictated by the molecule's intrinsic chemical properties, which are heavily influenced by the number and position of hydroxyl and methoxy groups, as well as the reaction environment.[8] The three primary mechanisms are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET).[8][9]

-

Hydrogen Atom Transfer (HAT): In this direct pathway, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•). This is often the dominant mechanism in non-polar solvents. The efficacy of this process is related to the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[8]

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the transfer of an electron from the antioxidant to the radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then deprotonates to form the phenoxyl radical. This pathway is influenced by the Ionization Potential (IP) of the antioxidant.[8]

-

Sequential Proton-Loss Electron Transfer (SPLET): This mechanism is favored in polar, basic environments. The antioxidant first deprotonates to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical. This pathway is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[8]

The presence of methoxy groups promotes antioxidant activity by lowering the energy required for these processes.[8] Computational studies using Density Functional Theory (DFT) are invaluable for calculating parameters like BDE, IP, and ETE to predict the most likely antioxidant mechanism for a given molecule.[6][8]

Caption: Standard workflow for the DPPH radical scavenging assay.

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants. [10]

-

Principle: ABTS is oxidized using a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ radical cation, which is a blue-green chromophore with a characteristic absorbance at 734 nm. [11]In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. [11]* Causality in Protocol Design:

-

Radical Pre-formation: The ABTS radical must be generated in advance and allowed to stabilize (typically 12-16 hours in the dark). This ensures a consistent starting concentration of the radical for the assay.

-

Wavelength Selection: The absorbance is read at 734 nm, a major absorbance peak for the ABTS•+ radical, providing high sensitivity. [11] * pH Control: The assay is typically performed at a neutral pH, which can be advantageous for studying compounds that are pH-sensitive.

-

Experimental Protocol: ABTS Assay

-

Reagent Preparation: Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

-

Radical Generation: Mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12–16 hours to form the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction: Add a small volume (e.g., 10 µL) of the test compound (at various concentrations) to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after a set time (e.g., 6 minutes).

-

Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Standard workflow for the ABTS radical cation decolorization assay.

The FRAP assay does not measure radical scavenging directly but instead assesses the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺). [12]

-

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ). [13]This reduction results in the formation of an intense blue-colored complex, which has an absorbance maximum at 593 nm. [12][14]The change in absorbance is proportional to the total reducing power of the antioxidants in the sample. [15]* Causality in Protocol Design:

-

Low pH: The reaction is carried out under acidic conditions (pH 3.6) to maintain iron solubility and drive the reduction reaction.

-

Excess Reagent: Fe³⁺-TPTZ is supplied in excess to ensure that the antioxidant concentration is the limiting factor in the reaction.

-

Temperature Control: The reaction is typically performed at 37°C to ensure consistent and reproducible reaction kinetics. [13] Experimental Protocol: FRAP Assay

-

-

Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. [13]2. Incubation: Warm the FRAP reagent to 37°C.

-

Reaction Setup: Add a small volume of the sample (e.g., 10 µL) and deionized water to a pre-warmed aliquot of the FRAP reagent.

-

Measurement: After a specified incubation time (e.g., 4-30 minutes), measure the absorbance of the blue-colored solution at 593 nm. [13]5. Quantification: Construct a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or TEAC.

Caption: Standard workflow for the Ferric Reducing Antioxidant Power assay.

Comparative Data of Methoxy-Substituted Biphenyls

The following table summarizes representative antioxidant activity data for various methoxy-substituted biphenyls and related compounds from the literature. This allows for a direct comparison of their potency across different assays.

| Compound Name | Structure | Assay | Activity Metric (IC₅₀ / TEAC) | Reference |

| Magnolol | 2 OH, 0 OCH₃ | Serum Autoxidation | High Activity | [5] |

| M1 (Magnolol deriv.) | 1 OH, 1 OCH₃ | Serum Autoxidation | Reduced Activity | [5] |

| M2 (Magnolol deriv.) | 0 OH, 2 OCH₃ | Serum Autoxidation | Low/No Activity | [5] |

| p-methoxyphenol Dimer | 2 OH, 2 OCH₃ | Radical Scavenging | n = 2.8 | [7] |

| p-cresol Dimer | 2 OH, 0 OCH₃ | Radical Scavenging | n = 3.0 | [7] |

| Syringic Acid | 1 OH, 2 OCH₃ | DPPH | IC₅₀ ≈ 10 µg/mL | [8] |

| Ferulic Acid | 1 OH, 1 OCH₃ | DPPH | IC₅₀ ≈ 20 µg/mL | [8] |

Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions. The trend in activity is the most important takeaway.

Section 4: Structure-Activity Relationship (SAR) Insights

The analysis of experimental and computational data reveals clear SAR trends for methoxy-substituted biphenyls as antioxidants.

-

Primacy of the Phenolic Hydroxyl Group: The presence of at least one free phenolic -OH group is paramount for significant antioxidant activity. Methylation of the phenolic hydroxyl to a methoxy group drastically reduces or abolishes the compound's ability to participate in HAT or SPLET mechanisms, as demonstrated by the comparison between magnolol and its fully methylated derivative M2. [5]2. Enhancing Effect of Methoxy Groups: Methoxy groups, especially when located ortho or para to a hydroxyl group, significantly enhance antioxidant activity. [5][8]They act as electron-donating groups, which lowers the O-H bond dissociation enthalpy, making the hydrogen atom easier to donate. [8]3. Role of Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds, for instance between an ortho-methoxy group and a hydroxyl group, can stabilize the resulting phenoxyl radical, which is a favorable characteristic for an antioxidant. [5]However, strong intramolecular hydrogen bonding between two hydroxyl groups in a biphenyl structure can sometimes reduce reactivity by making the proton less available for donation. [5]4. Number and Position Matter: Increasing the number of methoxy groups on the aromatic ring generally leads to higher antioxidant activity, provided a free hydroxyl group is maintained. [8]The specific substitution pattern determines the overall electronic and steric environment, fine-tuning the compound's potency.

Caption: Key structure-activity relationships for methoxy-biphenyl antioxidants.

Section 5: Conclusion and Future Outlook

Methoxy-substituted biphenyls represent a versatile and potent class of antioxidants. Their efficacy is a direct function of a delicate interplay between the essential radical-scavenging hydroxyl groups and the activity-modulating methoxy substituents. A thorough understanding of the underlying physicochemical mechanisms and structure-activity relationships is crucial for the rational design of novel therapeutic agents.

The in vitro assays detailed in this guide—DPPH, ABTS, and FRAP—form the cornerstone of the primary evaluation process, providing robust and reproducible data on radical scavenging and reducing power. However, it is critical to recognize that these chemical assays are a preliminary step. Future research must bridge the gap between in vitro chemical activity and in vivo biological function. Promising lead compounds identified through these methods should be advanced into more complex models, including cell-based assays to assess cytotoxicity and impact on intracellular ROS levels, followed by preclinical in vivo studies to evaluate bioavailability, metabolism, and efficacy in disease models. The continued integration of computational chemistry with empirical testing will undoubtedly accelerate the discovery and development of the next generation of biphenyl-based antioxidant therapies.

References

-

Pehlić, E., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]

-

AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications. [Link]

-

Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]

-

Nakamura, T., et al. (2012). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. [Link]

-

Zhelev, Z., et al. (2017). Antioxidant activity of selected o-methoxyphenols and biphenols: theoretical and experimental studies. Bulgarian Chemical Communications. [Link]

-

Mphahlele, R. R., et al. (2023). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. [Link]

-

Ferrari, E., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Baschieri, A., et al. (2017). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules. [Link]

-

Sies, H. & Jones, D. P. (2020). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants & Redox Signaling. [Link]

-

Thbayh, D. K., et al. (2022). Computational study of the antioxidant potential of natural and synthetic additives for polymer application. Polymers. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

-

Singh, A., et al. (2022). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry. [Link]

-

Asnaashari, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]

-

G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

-

Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]

-

Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]

-

Arts, M. J., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants. [Link]

-

Julaeha, E., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]

-

De Luca, L., et al. (2016). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules. [Link]

-

Pizzino, G., et al. (2017). Oxidative Stress and Antioxidant Defense. Journal of the American College of Nutrition. [Link]

Sources

- 1. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. ultimatetreat.com.au [ultimatetreat.com.au]

An In-depth Technical Guide to the Computational Modeling of Biphenyl Derivative Conformations

For: Researchers, scientists, and drug development professionals.

Abstract

The biphenyl moiety is a prevalent structural motif in medicinal chemistry and materials science, valued for its unique stereochemical and electronic properties.[1][2] The conformational flexibility of the biphenyl unit, primarily governed by the torsional angle between the two phenyl rings, is a critical determinant of molecular shape, biological activity, and material function.[3] This guide provides a comprehensive technical overview of the computational methodologies employed to model and predict the conformational preferences of biphenyl derivatives. We will delve into the theoretical underpinnings, practical implementation, and critical considerations for achieving accurate and predictive computational models. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of novel molecules incorporating the biphenyl scaffold.

Introduction: The Significance of Biphenyl Conformation

The biphenyl scaffold, consisting of two interconnected phenyl rings, is a cornerstone in the design of a wide array of functional molecules, from life-saving pharmaceuticals to advanced organic electronic materials.[1] The therapeutic efficacy and material properties of these compounds are often intrinsically linked to their three-dimensional structure, which is largely dictated by the rotational freedom around the central carbon-carbon single bond.[3] This rotation gives rise to a spectrum of conformations, each with a distinct energy and shape.

A critical aspect of biphenyl stereochemistry is the phenomenon of atropisomerism , where restricted rotation around the central single bond, typically due to bulky ortho substituents, leads to the existence of stable, isolable rotational isomers (atropisomers).[4][5][6][7][8][9] These atropisomers can exhibit axial chirality and often display significantly different biological activities.[5][6] Therefore, the ability to accurately predict the preferred conformations and the energy barriers to rotation is paramount in drug discovery and materials science.[4][7]

Computational modeling has emerged as an indispensable tool for investigating the conformational landscape of biphenyl derivatives. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone. This guide will navigate the key computational strategies, from rapid force-field-based approaches to more rigorous quantum mechanical calculations, providing a framework for selecting and applying the most appropriate methods for your research questions.

Foundational Principles: Understanding the Forces at Play

The conformation of a biphenyl derivative is determined by a delicate balance of several intramolecular forces:

-

Steric Hindrance: Repulsive van der Waals interactions between substituents on the phenyl rings, particularly those in the ortho positions, are a primary driver of non-planar conformations.[4][7] Bulky ortho groups increase the energy of the planar transition state, thereby hindering rotation.[4][10][11]

-

π-π Conjugation: The overlap of the π-electron systems of the two aromatic rings is maximized in a planar conformation, which provides a stabilizing electronic effect.[12]

-

Electrostatic Interactions: The distribution of partial charges on the atoms can lead to attractive or repulsive interactions that influence the preferred dihedral angle.

-

Dispersion Forces: Attractive van der Waals forces, also known as London dispersion forces, can play a subtle but important role in stabilizing certain conformations.[12]

The interplay of these forces dictates the shape of the potential energy surface (PES) as a function of the dihedral angle, defining the low-energy conformations and the barriers to their interconversion.

Computational Methodologies: A Hierarchical Approach

The choice of computational method depends on the desired balance between accuracy and computational cost. A hierarchical approach, starting with less expensive methods for initial exploration and progressing to more accurate methods for refinement, is often the most efficient strategy.

Molecular Mechanics (MM) and Force Fields

Molecular mechanics methods offer a rapid and efficient way to explore the conformational space of large numbers of molecules.[13] These methods represent molecules as a collection of atoms connected by springs, and the potential energy is calculated using a classical force field.[13]

Key Considerations for Biphenyls:

-

Force Field Selection: Standard force fields like OPLS, AMBER, and CHARMM have parameters for aromatic systems. However, for accurate representation of π-π stacking and other non-covalent interactions, polarizable force fields like AMOEBA or specialized force fields may be necessary.[13][14][15]

-

Torsional Parameters: The accuracy of the rotational profile is highly dependent on the quality of the torsional parameters for the central C-C bond in the force field.[14] It is often necessary to validate or re-parameterize these terms against higher-level quantum mechanics calculations.

Workflow for Force Field-Based Conformational Search:

Caption: A typical workflow for conformational analysis using molecular mechanics.

Quantum Mechanics (QM) Methods

Quantum mechanics methods provide a more accurate description of the electronic structure and are essential for obtaining reliable torsional potentials and rotational barriers, especially when electronic effects like conjugation are significant.[16][17][18]

Hierarchy of QM Methods:

-

Semi-empirical Methods: (e.g., AM1, PM3) Offer a significant speed advantage over ab initio methods but with lower accuracy. They can be useful for preliminary screening.

-

Density Functional Theory (DFT): DFT methods, particularly those that include dispersion corrections (e.g., B3LYP-D3), often provide a good balance of accuracy and computational cost for calculating torsional profiles.[19][20]

-

Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) with large basis sets provide the most accurate results but are computationally expensive.[18][20][21][22] They are often used as a benchmark for validating faster methods.[20]

Table 1: Comparison of Computational Methods for Biphenyl Conformational Analysis

| Method | Relative Cost | Accuracy | Best For |

| Molecular Mechanics | Low | Low to Moderate | High-throughput screening, initial conformational search |

| Semi-empirical QM | Low to Moderate | Moderate | Rapid screening of large sets of molecules |

| DFT | Moderate | Good to High | Accurate torsional potentials, barrier height calculations |

| Ab Initio (MP2, CCSD(T)) | High | Very High | Benchmarking, highly accurate barrier calculations for key molecules |

Protocol for Generating a QM Torsional Potential Energy Scan:

-

Geometry Optimization: Perform a full geometry optimization of the biphenyl derivative.

-

Constrained Scan: Systematically rotate the dihedral angle of the central C-C bond in small increments (e.g., 10-15 degrees).

-

Constrained Optimization: At each increment, perform a constrained geometry optimization, allowing all other degrees of freedom to relax while keeping the dihedral angle fixed.

-

Energy Calculation: Calculate the single-point energy at each optimized constrained geometry.

-

Plotting: Plot the relative energy as a function of the dihedral angle to visualize the potential energy surface.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool for exploring the conformational landscape of biphenyl derivatives in a dynamic context, including the effects of solvent and temperature.[14][23][24]

Insights from MD Simulations:

-

Free Energy Landscapes: MD simulations can be used to calculate the free energy as a function of the dihedral angle, providing a more complete picture of conformational preferences than static energy calculations.

-

Solvent Effects: Explicitly modeling solvent molecules allows for the investigation of how the environment influences the conformational equilibrium.[14]

-

Dynamic Behavior: MD simulations can reveal the rates of interconversion between different conformational states.

Workflow for MD-Based Free Energy Calculation:

Caption: A generalized workflow for calculating the potential of mean force (PMF).

Advanced Topics and Special Considerations

Atropisomerism and Racemization Barriers

For biphenyls with significant steric hindrance at the ortho positions, the rotational barrier can be high enough to allow for the isolation of individual atropisomers.[4][5][6][7] The half-life for racemization can be estimated from the calculated free energy of activation (ΔG‡) using the Eyring equation. A barrier of approximately 22 kcal/mol corresponds to a half-life of at least 1000 seconds at room temperature.[5]

"Buttressing" Effects

Substituents at the meta positions adjacent to ortho substituents can increase the effective steric bulk of the ortho group, a phenomenon known as the "buttressing effect".[4] This can further increase the rotational barrier.

Impact on Drug Design

The conformational preferences of biphenyl-containing ligands can have a profound impact on their binding affinity and selectivity for a biological target.[25] It is not uncommon for a ligand to bind in a conformation that is not the global minimum in solution.[25] Therefore, it is crucial to consider a range of low-energy conformers in virtual screening and docking studies.[25] Biphenyl derivatives have been explored as inhibitors for various targets, including as PD-1/PD-L1 inhibitors in cancer immunotherapy.[26]

Experimental Validation

Computational predictions should, whenever possible, be validated against experimental data. Key techniques for probing biphenyl conformations include:

-

X-ray Crystallography: Provides the conformation in the solid state. However, crystal packing forces can sometimes influence the observed conformation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, which can be used to infer the dihedral angle in solution. Dynamic NMR can be used to measure rotational barriers.[10][27]

Conclusion and Future Perspectives

The computational modeling of biphenyl derivative conformations is a mature field with a wide array of powerful tools at the disposal of researchers. The continued development of more accurate and efficient force fields and quantum mechanical methods, coupled with the increasing power of high-performance computing, will undoubtedly lead to even more predictive models in the future. By carefully selecting and applying the methodologies outlined in this guide, researchers can gain valuable insights into the structure-property relationships of these important molecules, accelerating the pace of discovery in both drug development and materials science.

References

-

Hunter, C. A., & Sanders, J. K. (1990). The nature of .pi.-.pi. interactions. Journal of the American Chemical Society, 112(15), 5525-5534. [Link]

-

Gissot, A., Hédin, F., & Chipot, C. (2012). Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. Molecules, 17(12), 14357-14371. [Link]

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514-1526. [Link]

-

Ren, P., Wu, J., & Ponder, J. W. (2011). Polarizable multipole-based force field for aromatic molecules and nucleobases. Journal of chemical theory and computation, 7(10), 3143-3156. [Link]

-

Taylor, R. (2002). Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Journal of chemical information and computer sciences, 42(5), 1110-1122. [Link]

-